![molecular formula C12H8S3 B1220330 2,3':4',2''-Terthiophene CAS No. 101306-11-0](/img/structure/B1220330.png)
2,3':4',2''-Terthiophene
Overview
Description
2,3’:4’,2’'-Terthiophene is a tri-thiophene based low band conductive polymer . It is an oligomer of the heterocycle thiophene .
Synthesis Analysis
2,3’:4’,2’‘-Terthiophene is prepared by reacting 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst . A new terthiophene monomer, 3’,4’-dimethoxy-2,2’:5’,2’'-terthiophene (TMT), was synthesized and characterized by 1H-NMR, 13C-NMR, and FTIR .Molecular Structure Analysis
The most common isomer of terthiophene has two thienyl groups connected via their 2 positions to a central thiophene, also at the carbon atoms flanking the sulfur . The molecular formula of 2,3’:4’,2’'-Terthiophene is C12H8S3 .Chemical Reactions Analysis
Terthiophene is prepared by the nickel- or palladium-catalysed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . The products obtained by electro-oxidation are highly dependent on the substituent, affording sometimes conducting polymers, insulating layers, or soluble species .Physical And Chemical Properties Analysis
2,3’:4’,2’‘-Terthiophene is a pale yellow solid with a melting point of 93-95 °C . It is insoluble in water . The molecular weight of 2,3’:4’,2’'-Terthiophene is 248.39 .Scientific Research Applications
Donor-Acceptor π-Conjugated Polymers
2,3’:4’,2’'-Terthiophene is used in the synthesis of p-type donor-acceptor π-conjugated polymers . These polymers are synthesized using Suzuki and Stille coupling, and they exhibit an optical bandgap of 2.1 eV . The hole mobility of these polymers is found to be higher due to the presence of the more electron-rich carbazole unit . These polymers have good thermal stabilities, making them suitable for optoelectronic applications .
Organic Solar Cells
2,3’:4’,2’'-Terthiophene is used in the development of fully non-fused electron acceptors (FNEAs) for organic solar cells (OSCs) . These FNEAs have simple structures and low costs, making them promising for commercial applications . The as-cast device based on 3T-2 exhibits a significantly enhanced power conversion efficiency of 11.12% .
Electrochromic Copolymers
2,3’:4’,2’'-Terthiophene can be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer . These copolymers have a wide range of applications like photovoltaics and polymer light-emitting diodes (LEDs) .
Photosensitizers
2,3’:4’,2’'-Terthiophene may function as a photosensitizer . Photosensitizers are used in a variety of applications, including photodynamic therapy for cancer treatment and solar energy conversion.
Antifungal Activity
2,3’:4’,2’'-Terthiophene exhibits antifungal activity . This makes it potentially useful in the development of new antifungal agents.
Dopant for Polycarbonate
2,3’:4’,2’'-Terthiophene acts as a dopant for polycarbonate . Doping can modify the properties of polycarbonate, such as its conductivity and color, which can be useful in various applications.
Mechanism of Action
Target of Action
2,3’:4’,2’'-Terthiophene, an oligomer of the heterocycle thiophene , is known to exhibit a wide range of biological properties. It has been reported to show inhibitory activity towards E. coli . The compound’s primary targets are likely to be the key proteins or enzymes within the E. coli bacteria that are essential for their survival and proliferation .
Mode of Action
Given its inhibitory activity towardsE. coli, it is plausible that the compound interacts with its targets, possibly disrupting their normal function, leading to the inhibition of the bacteria’s growth .
Biochemical Pathways
Considering its antimicrobial properties, it may interfere with the biochemical pathways essential for the survival and proliferation ofE. coli .
Result of Action
The primary result of the action of 2,3’:4’,2’'-Terthiophene is the inhibition of E. coli growth . This suggests that the compound could have potential applications in the treatment of infections caused by this bacterium.
Safety and Hazards
properties
IUPAC Name |
3,4-dithiophen-2-ylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-3-11(14-5-1)9-7-13-8-10(9)12-4-2-6-15-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNPHVYRJHQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC=C2C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327901 | |
Record name | 2,3':4',2''-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3':4',2''-Terthiophene | |
CAS RN |
101306-11-0 | |
Record name | 2,3′:4′,2′′-Terthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101306-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3':4',2''-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How are polymers based on 2,3':4',2''-terthiophene (I3T) synthesized and studied for their electrochromic properties?
A2: Polymers based on I3T can be synthesized through electropolymerization. [] This involves applying a voltage to a solution containing the I3T monomer, leading to its oxidative polymerization and deposition onto an electrode surface. The resulting polythiophene derivative films can then be characterized for their electrochromic properties, such as color change, switching speed, and stability, using electrochemical and spectroscopic techniques. []
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